![molecular formula C4H6O B1367150 5-Oxabicyclo[2.1.0]pentane CAS No. 185-96-6](/img/structure/B1367150.png)
5-Oxabicyclo[2.1.0]pentane
Overview
Description
5-Oxabicyclo[2.1.0]pentane, also known as 2,3-epoxy-2,3-dihydropyran, is an organic compound with the molecular formula C₄H₆O. It is a colorless liquid with a faint odor and is commonly used in scientific experiments. This compound is part of the bicyclic ether family and is characterized by its unique bicyclic structure, which includes an oxygen atom bridging two carbon atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
5-Oxabicyclo[2.1.0]pentane can be synthesized through several methods. One common method involves the photolysis of 2,3-diazabicyclo[2.2.1]hept-2-ene. This process involves the use of ultraviolet light to break the nitrogen-nitrogen bond in the diazabicyclo compound, resulting in the formation of this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale photolysis reactions. The starting materials, such as 2,3-diazabicyclo[2.2.1]hept-2-ene, are readily available and the process is relatively safe and efficient .
Chemical Reactions Analysis
Types of Reactions
5-Oxabicyclo[2.1.0]pentane undergoes various types of chemical reactions, including:
Isomerization: It can isomerize to form cyclopentene or 1,4-pentadiene under thermal conditions.
Cycloaddition: It can participate in cycloaddition reactions with compounds such as fumaronitrile.
Common Reagents and Conditions
Isomerization: This reaction typically requires heat and can be catalyzed by various metal catalysts.
Cycloaddition: This reaction often requires the presence of a dienophile, such as fumaronitrile, and can be facilitated by heat or light.
Major Products
Isomerization: The major products are cyclopentene and 1,4-pentadiene.
Cycloaddition: The major product is a cycloadduct formed with the dienophile.
Scientific Research Applications
Synthetic Routes
Several synthetic methods have been developed for the preparation of 5-oxabicyclo[2.1.0]pentane, including:
- Photolysis : Utilizing ultraviolet light to induce the reaction of 2,3-diazabicyclo[2.2.1]hept-2-ene.
- Diels-Alder Reaction : A common method where a diene reacts with a dienophile under elevated temperatures and catalytic conditions.
Scientific Research Applications
This compound serves as a valuable reagent in various scientific research domains:
Organic Synthesis
The compound is extensively used as a building block in organic synthesis due to its ability to undergo multiple types of chemical reactions:
- Isomerization : It can isomerize to form cyclopentene or 1,4-pentadiene under thermal conditions.
- Cycloaddition : Participates in cycloaddition reactions with dienophiles such as fumaronitrile.
Table 1: Reactions Involving this compound
Reaction Type | Conditions | Major Products |
---|---|---|
Isomerization | Heat | Cyclopentene, 1,4-pentadiene |
Cycloaddition | Presence of dienophile | Cycloadducts |
Biological Applications
In biological research, this compound is investigated for its interactions with biomolecules and its potential therapeutic applications:
- Enzyme-Catalyzed Reactions : The compound serves as a model for studying enzyme mechanisms involving epoxides.
- Drug Development : It is explored as a precursor in the synthesis of bioactive compounds.
Industrial Applications
In industry, this compound is utilized for the production of fine chemicals and specialty materials:
- Intermediate in Chemical Production : It acts as an intermediate in the synthesis of various industrial products.
- Production of Specialty Chemicals : Its unique properties allow for the development of materials with specific functionalities.
Case Study 1: Enzyme Mechanism Studies
Research has demonstrated that this compound can be used to probe enzyme mechanisms involving epoxide intermediates. For instance, studies have shown that the compound can mimic substrate behavior in enzyme-catalyzed reactions, providing insights into catalytic efficiency and substrate specificity.
Case Study 2: Synthesis of Bioactive Compounds
A study focused on the incorporation of this compound into bioactive compounds revealed that derivatives exhibit enhanced biological activity compared to their non-bicyclic counterparts. This finding highlights the compound's potential in drug discovery and development.
Mechanism of Action
The mechanism of action of 5-Oxabicyclo[2.1.0]pentane involves the scission of the C1–C4 bond, generating a cyclopentane-1,3-diyl intermediate. This intermediate can undergo reclosure or [1,2] hydrogen migration, leading to various reaction pathways . The molecular targets and pathways involved in these reactions are primarily related to the formation and rearrangement of the cyclopentane-1,3-diyl intermediate .
Comparison with Similar Compounds
Similar Compounds
Bicyclo[2.1.0]pentane: Similar in structure but lacks the oxygen atom bridging the carbon atoms.
Cyclopentene: An isomerization product of 5-Oxabicyclo[2.1.0]pentane.
1,4-Pentadiene: Another isomerization product of this compound.
Uniqueness
This compound is unique due to its bicyclic structure with an oxygen bridge, which imparts different chemical reactivity compared to its non-oxygenated counterparts. This unique structure allows it to participate in specific reactions, such as cycloadditions, that are not as readily accessible to similar compounds without the oxygen bridge .
Biological Activity
5-Oxabicyclo[2.1.0]pentane is a bicyclic compound characterized by the integration of an oxygen atom into its structure, resulting in unique chemical and biological properties. This article explores its biological activity, including antimicrobial effects, cytotoxicity, and potential therapeutic applications, supported by data tables and relevant research findings.
Structural Characteristics
This compound has a molecular formula of and features a high strain energy due to its bicyclic nature. The presence of the oxygen atom influences its reactivity and interaction with biological systems.
Property | Value |
---|---|
Molecular Formula | CHO |
Strain Energy | Approximately 53.3 kcal/mol |
Isomerization Products | Cyclopentene, 1,4-Pentadiene |
Antimicrobial Activity
Research indicates that compounds related to this compound exhibit significant antimicrobial properties. For instance, studies have shown that endophytic bacteria producing bioactive compounds can inhibit pathogenic bacteria effectively.
Case Study: Antimicrobial Potential from Endophytic Bacteria
A study identified various isolates from Acanthospermum hispidum that produced antimicrobial compounds. Among these, one isolate demonstrated considerable inhibition against pathogenic bacteria, with five major compounds detected via GC-MS analysis.
Isolate | Inhibition Zone (mm) | Compounds Detected |
---|---|---|
AKEBG23 | 23.60 | Butylated hydroxytoluene (BHT), E-15-heptadecenal |
AKEBG21 | 19.50 | Diisooctyl phthalate |
AKEBG25 | 18.34 | E-14-hexadecenal |
Cytotoxicity Studies
The cytotoxic effects of this compound and related compounds have been investigated against various cancer cell lines. A notable study assessed the growth inhibition of different extracts and pure compounds derived from marine algae.
Table: Cytotoxicity of Compounds on Cancer Cell Lines
Sample | MCF-7 (%) | DLD-1 (%) | A549 (%) |
---|---|---|---|
Compound 1 | 56.86 ± 4.78 | 76.37 ± 5.34 | 34.07 ± 4.84 |
Compound 2 | 71.53 ± 4.71 | 87.11 ± 3.58 | 57.62 ± 5.58 |
Doxorubicin (Standard) | 84.40 ± 0.80 | 66.71 ± 0.71 | 65.40 ± 0.60 |
The results indicated that certain derivatives exhibited more potent cytotoxicity compared to standard treatments like Doxorubicin, especially against DLD-1 cell lines.
The biological activity of this compound may be attributed to its ability to interact with various biological targets due to its unique structural features:
- Strain-Promoted Reactions: The high strain energy allows for enhanced reactivity in cycloaddition reactions.
- Electrophilic Character: The presence of the oxygen atom may contribute to its electrophilic nature, facilitating interactions with nucleophiles in biological systems.
Q & A
Q. Basic: What are the established synthetic routes for 5-Oxabicyclo[2.1.0]pentane, and how can purity be optimized?
Methodological Answer :
Synthesis typically involves cyclopropane ring formation via photochemical or thermal [2+2] cycloaddition reactions. A common approach uses bicyclic ether precursors, such as furan derivatives, under controlled reaction conditions (e.g., UV irradiation or transition metal catalysis). To optimize purity, employ column chromatography with non-polar solvents (hexane/ethyl acetate) and verify purity via GC-MS or <sup>1</sup>H NMR, focusing on the absence of signals at δ 4.5–5.5 ppm (indicative of unreacted olefinic byproducts) . For reproducibility, document solvent drying methods and reaction temperatures rigorously, as moisture or temperature fluctuations can lead to side products .
Q. Basic: How can spectroscopic techniques distinguish this compound from structurally similar bicyclic ethers?
Methodological Answer :
Key diagnostic signals in <sup>13</sup>C NMR include the oxygen-bearing quaternary carbon (δ 90–100 ppm) and the cyclopropane carbons (δ 15–25 ppm). IR spectroscopy reveals a characteristic C-O-C stretch at ~1120 cm<sup>-1</sup>. For ambiguous cases, X-ray crystallography resolves stereoelectronic differences, while computational modeling (DFT at the B3LYP/6-31G* level) predicts optimized geometries and NMR chemical shifts to validate experimental data . Cross-validate with high-resolution mass spectrometry (HRMS) to confirm molecular formula (C4H6O, exact mass 70.042 g/mol) .
Q. Advanced: What mechanistic insights explain the regioselectivity of this compound in ring-opening reactions?
Methodological Answer :
Regioselectivity is influenced by strain relief and electronic effects. For electrophilic ring-opening (e.g., with HX), the oxygen atom stabilizes partial positive charges on adjacent carbons, favoring cleavage at the more substituted cyclopropane bond. Kinetic studies under varying temperatures (0–60°C) and solvent polarities (e.g., DMSO vs. toluene) can isolate thermodynamic vs. kinetic control. Use deuterium labeling (e.g., D2O quench) and <sup>2</sup>H NMR to track bond cleavage patterns. Computational studies (NBO analysis) quantify charge distribution and transition-state energies .
Q. Advanced: How do steric and electronic modifications (e.g., silyl groups) alter the reactivity of this compound derivatives?
Methodological Answer :
Introducing substituents like trimethylsilyl groups (e.g., 1-(trimethylsilyl)-5-oxabicyclo[2.1.0]pent-2-ene) modulates reactivity by increasing steric bulk and electron density. Compare reaction rates of substituted vs. parent compound in nucleophilic additions (e.g., Grignard reagents) using kinetic profiling (UV-Vis or in situ IR). X-ray crystallography of derivatives reveals bond-length distortions (e.g., elongated C-O bonds). For electronic effects, employ Hammett substituent constants (σ) and correlate with DFT-calculated electrostatic potential maps .
Q. Basic: What are the stability considerations for storing this compound, and how can decomposition be monitored?
Methodological Answer :
Store under inert atmosphere (Ar/N2) at –20°C to prevent oxidation or moisture-induced ring-opening. Monitor stability via periodic <sup>1</sup>H NMR: decomposition products (e.g., diols or ketones) show new signals at δ 1.5–2.5 ppm (cyclopropane degradation) or δ 9–10 ppm (carbonyl formation). Accelerated stability studies (40°C/75% RH for 4 weeks) quantify degradation kinetics. Use TLC with iodine staining for rapid qualitative checks .
Q. Advanced: What computational methods are most effective for modeling the strain energy and electronic structure of this compound?
Methodological Answer :
Strain energy is best calculated using isodesmic reactions (e.g., comparing to bicyclo[2.2.1]heptane) at the MP2/cc-pVTZ level. For electronic structure, combine Natural Bond Orbital (NBO) analysis with Molecular Electron Density Theory (MEDT) to assess hyperconjugative interactions and local electron delocalization. Benchmark against experimental IR and NMR data to validate computational models. Open-shell singlet diradical character, if suspected, requires multireference methods like CASSCF .
Q. Basic: How can contradictions in reported spectroscopic data for this compound be resolved?
Methodological Answer :
Discrepancies often arise from solvent effects or impurities. Replicate published procedures exactly, noting solvent deuterations (e.g., CDCl3 vs. DMSO-d6) and probe temperatures. Cross-reference with computational predictions (e.g., Gaussian NMR simulation) to identify misassignments. Collaborative inter-laboratory validation and deposition of raw spectral data in repositories (e.g., Zenodo) enhance reproducibility .
Q. Advanced: What catalytic systems enable enantioselective functionalization of this compound?
Methodological Answer :
Chiral Lewis acids (e.g., BINOL-derived catalysts) or transition-metal complexes (Rh(II)/Cu(I)) can induce asymmetry. Screen catalysts under varying conditions (e.g., solvent: THF vs. CH2Cl2; temp: –78°C to RT) and monitor enantiomeric excess (ee) via chiral HPLC or <sup>19</sup>F NMR with chiral shift reagents. Kinetic resolution studies (krel) and nonlinear effects (e.g., Noyori’s protocol) elucidate mechanistic pathways .
Properties
IUPAC Name |
5-oxabicyclo[2.1.0]pentane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6O/c1-2-4-3(1)5-4/h3-4H,1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIMXFPIWUWKRHY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C1O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40504633 | |
Record name | 5-Oxabicyclo[2.1.0]pentane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40504633 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
70.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
185-96-6 | |
Record name | 5-Oxabicyclo[2.1.0]pentane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40504633 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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